molecular formula C17H10N4O3S B2686634 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide CAS No. 1171882-25-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide

Cat. No.: B2686634
CAS No.: 1171882-25-9
M. Wt: 350.35
InChI Key: CMKYZTKUFRSBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxolo-benzothiazole moiety fused with a quinoxaline carboxamide group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dioxolo-benzothiazole core, which can be synthesized from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene. The core unit is then derivatized via lithiation, followed by coupling with quinoxaline-2-carboxamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic medium, elevated temperatures.

    Reduction: Anhydrous conditions, inert atmosphere.

    Substitution: Polar aprotic solvents, moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins and thereby affecting gene expression . The compound’s unique structure allows it to fit precisely into the enzyme’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide stands out due to its dual functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as enzyme inhibition and fluorescent dye development.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-16(12-7-18-9-3-1-2-4-10(9)19-12)21-17-20-11-5-13-14(24-8-23-13)6-15(11)25-17/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKYZTKUFRSBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.